molecular formula C18H22N2O6S2 B2555519 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 932456-69-4

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2555519
CAS No.: 932456-69-4
M. Wt: 426.5
InChI Key: IKIISVWIETYFLZ-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic chemical compound featuring a bifunctional sulfonamide structure, integrating a 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline moiety and a 2,5-dimethoxybenzenesulfonamide group. This molecular architecture makes it a compound of interest in advanced synthetic and medicinal chemistry research. The 1-methanesulfonyl-tetrahydroquinoline scaffold is a recognized building block in organic synthesis . Furthermore, N-sulfonyl-tetrahydroquinoline and related N-sulfonyl-tetrahydroisoquinoline derivatives have been extensively investigated as key intermediates in the synthesis of complex alkaloid-like structures and for their potential in drug discovery . For instance, such derivatives serve as precursors in the development of novel chemical entities for biological evaluation . The specific substitution pattern on the benzenesulfonamide part of the molecule suggests potential for interaction with various biological targets, as sulfonamides are a privileged class in pharmaceutical sciences known to exhibit a wide range of pharmacological activities . Researchers may find this compound particularly valuable for exploring new synthetic pathways, developing structure-activity relationships (SAR), or as a intermediate for the construction of more complex polycyclic systems. It is intended for use in strictly controlled laboratory environments.

Properties

IUPAC Name

2,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-25-15-8-9-17(26-2)18(12-15)28(23,24)19-14-7-6-13-5-4-10-20(16(13)11-14)27(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIISVWIETYFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxybenzene Sulfonamide Group: This step involves the reaction of the intermediate with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Impact

The compound shares structural similarities with other THQ derivatives, such as 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (AG0001YQ, CAS 1004253-21-7). Key differences include:

  • Substituent Chemistry: The target compound employs a sulfonamide linkage and methanesulfonyl group, whereas AG0001YQ uses a benzamide and isobutyryl group.
  • Electron-Withdrawing/Donating Effects : The dimethoxybenzene group in the target compound introduces electron-donating methoxy substituents, which may modulate electronic interactions in biological systems compared to the tert-butyl group in AG0001YQ.

Physicochemical Properties (Inferred)

Property Target Compound AG0001YQ
Molecular Weight Likely higher (due to sulfonamide and methoxy groups) Lower (benzamide with tert-butyl/isobutyryl substituents)
Solubility Potentially reduced (sulfonamide’s polarity vs. benzamide’s lipophilicity) Moderate (amide group enhances water compatibility)
Hydrogen Bonding Strong (sulfonamide’s dual H-bond capacity) Moderate (amide group)

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural components:

Property Details
Chemical Formula C₁₉H₂₂N₂O₅S
Molecular Weight 390.45 g/mol
IUPAC Name This compound
SMILES COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3

The presence of the methanesulfonyl group and the tetrahydroquinoline moiety suggests potential interactions with various biological targets, particularly enzymes involved in protein synthesis and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown significant inhibitory effects on methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis. This inhibition disrupts the translation process in cells, which can lead to therapeutic effects against certain diseases.

Key Mechanisms Include:

  • Enzyme Inhibition : Targeting MetRS may provide a pathway for developing novel antibiotics or anticancer agents.
  • Binding Affinity : Studies utilizing surface plasmon resonance and isothermal titration calorimetry have indicated strong binding affinities to MetRS, suggesting potential for high efficacy in therapeutic applications.

Biological Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit a range of biological activities including:

  • Anticancer Properties : Some studies have reported that similar compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, certain tetrahydroquinoline derivatives have shown IC50 values lower than those of established chemotherapeutic agents like Doxorubicin .
  • Antimicrobial Effects : The structural components suggest potential antimicrobial activity, which is being explored in ongoing research.

Study 1: Antitumor Activity

A study investigated the antitumor activity of various tetrahydroquinoline derivatives. Compounds with similar structures to this compound exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against cancer cell lines, outperforming Doxorubicin (IC50 = 37.5 µg/mL) .

Study 2: Enzyme Interaction

Research focusing on the interaction between this compound and MetRS utilized molecular docking simulations to elucidate binding modes. The results indicated that the compound could effectively compete with natural substrates for binding sites on MetRS.

Study 3: Synthesis and Optimization

The synthesis of this compound involves several steps including the formation of the tetrahydroquinoline core through Pictet-Spengler reactions followed by sulfonylation and coupling with dimethoxybenzene derivatives.

Q & A

Q. Key Considerations :

  • Solvent selection (e.g., DCM for sulfonylation, THF for cyclization) impacts reaction efficiency .
  • Temperature optimization (e.g., 0–25°C for sulfonylation; 60–80°C for cyclization) minimizes decomposition .

Basic: How is the compound characterized structurally?

Methodological Answer:
Characterization employs:

Spectroscopy :

  • ¹H/¹³C NMR : Identifies methanesulfonyl (-SO2CH3), tetrahydroquinoline protons, and methoxy groups .
  • IR : Confirms sulfonamide (-SO2NH-) and carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amides) .

Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 463.12) .

X-ray Crystallography (if available): Resolves stereochemistry and hydrogen-bonding networks .

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